Product packaging for Tazifylline(Cat. No.:CAS No. 79712-55-3)

Tazifylline

Cat. No.: B1662757
CAS No.: 79712-55-3
M. Wt: 472.6 g/mol
InChI Key: JTOUASWUIMAMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tazifylline (CAS 79712-55-3) is a potent, selective, and long-acting histamine H1 receptor blocker (antagonist) . In vitro, radioligand binding tests confirm its high affinity for histamine H1 receptors, leading to the potent suppression of contractions caused by their activation in isolated guinea pig ileum tissue . Its affinity for other receptors, including alpha and beta adrenergic receptors, histamine H2 receptors, and muscarinic and serotonin receptor subtypes, is significantly lower, indicating notable selectivity . Furthermore, this compound only poorly inhibits histamine release from rat peritoneal mast cells . In vivo animal studies demonstrate that this compound has rapid-onset and long-lasting antihistamine effects . It effectively prevents histamine-induced bronchoconstriction in guinea pigs and protects conscious animals from lethal doses of histamine . It also reduces inflammatory responses to intradermal histamine and anaphylaxis in awake rats, and lessens histamine-induced skin inflammation and hypotension in dogs . At high oral doses, it does not cause substantial behavioral depression in rats or reduce spontaneous locomotor activity in mice, suggesting a favorable tolerability profile in research models . The product is supplied with a purity of ≥98% and is intended for research purposes only, strictly not for human use . Its chemical formula is C23H32N6O3S, with a molecular weight of 472.6 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N6O3S B1662757 Tazifylline CAS No. 79712-55-3

Properties

IUPAC Name

7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUASWUIMAMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79712-53-1 (dihydrochloride)
Record name Tazifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00868541
Record name 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79712-55-3, 113932-15-3, 113932-16-4
Record name Tazifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazifylline, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazifylline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAZIFYLLINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAZIFYLLINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Tazifylline

Direct Histamine (B1213489) H1-Receptor Antagonism

Tazifylline functions as a direct antagonist of the histamine H1-receptor. nih.govnih.gov This means it binds to H1-receptors on various cells, thereby blocking the action of histamine. Histamine is a key mediator in allergic reactions, and by preventing its binding, this compound effectively mitigates the cascade of events that lead to allergic symptoms. drugbank.comdrugbank.comresearchgate.net

The antagonism of the H1-receptor by this compound has been demonstrated in both preclinical and clinical studies. Research has shown that this compound can significantly inhibit the wheal and flare responses induced by histamine and other allergy-inducing agents. nih.gov This direct blockade of H1-receptors is the cornerstone of its therapeutic effects in allergic conditions.

The interaction of this compound with the histamine H1-receptor is a key determinant of its pharmacological activity. The table below summarizes key findings related to its H1-receptor antagonism.

Table 1: Research Findings on this compound's Histamine H1-Receptor Antagonism

Finding Implication Reference(s)
Potent and selective H1-receptor antagonist Primary mechanism of action for its anti-allergic effects. nih.gov

Mechanistic Differentiation from Other Xanthine (B1682287) Derivatives

While this compound belongs to the xanthine family of compounds, its mechanism of action diverges significantly from traditional xanthine derivatives like theophylline (B1681296). nih.govnih.govnih.gov The classical mechanisms associated with xanthines, namely phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, are notably absent in this compound's pharmacological profile.

Absence of Phosphodiesterase Inhibition

Many xanthine derivatives, such as theophylline, exert their effects by inhibiting phosphodiesterase enzymes. patsnap.comdrugbank.com This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and anti-inflammatory effects. However, studies on newer xanthine derivatives like doxofylline (B1670904) have shown that not all compounds in this class share this mechanism. Doxofylline, for instance, does not inhibit any of the known phosphodiesterase enzyme subtypes. This departure from the classical xanthine profile is a key feature that distinguishes these newer agents.

Absence of Adenosine Receptor Antagonism

Another hallmark of traditional xanthine derivatives like theophylline is their ability to act as non-selective antagonists of adenosine receptors. This antagonism contributes to some of their physiological effects. In contrast, newer xanthine derivatives have been developed to minimize or eliminate this activity. For example, doxofylline displays a markedly reduced affinity for adenosine receptors compared to theophylline, which is thought to contribute to its improved safety profile. A recent pharmacological study has further confirmed that doxofylline does not act as an antagonist at any of the known adenosine receptors. This selective action further underscores the mechanistic diversity within the xanthine class of compounds.

The table below provides a comparative overview of the mechanisms of action of different xanthine derivatives.

Table 2: Mechanistic Comparison of Xanthine Derivatives

Mechanism of Action Theophylline Doxofylline This compound
Histamine H1-Receptor Antagonism No No Yes
Phosphodiesterase Inhibition Yes patsnap.comdrugbank.com No No (Inferred)

Preclinical Efficacy and Safety Studies

Efficacy in Animal Models of Allergic Disease

Tazifylline has demonstrated significant efficacy in animal models of histamine-induced bronchoconstriction. In studies involving anesthetized guinea pigs, the compound markedly inhibited the bronchoconstriction caused by histamine (B1213489). nih.gov Research has indicated that the airways of guinea pigs are particularly sensitive to histamine, making them a frequently used model for asthma research. mdpi.com The effects of this compound in these models are attributed to its potent and selective antagonism of histamine H1-receptors. nih.gov

Table 1: Efficacy of this compound in Histamine-Induced Bronchoconstriction Models

Animal Model Effect of this compound Reference

The effectiveness of this compound in counteracting histamine-induced skin inflammation has been established in multiple species. nih.gov In conscious rats, this compound proved to be more potent in diminishing the inflammatory effects of intradermally administered histamine than those arising from an anaphylactic reaction. nih.gov Furthermore, when administered orally to conscious dogs, this compound produced a long-lasting inhibition of skin inflammation induced by histamine. nih.gov The mechanism underlying this anti-inflammatory action is its high affinity for and blockade of histamine H1-receptors. nih.gov

Table 2: Efficacy of this compound in Histamine-Induced Skin Inflammation Models

Animal Model Route of Administration Key Findings Reference
Conscious Rats Not Specified More potent in reducing inflammation from intradermal histamine compared to anaphylactic reaction. nih.gov

In preclinical models of anaphylaxis, this compound has shown protective effects. Studies in conscious guinea pigs demonstrated that this compound protected the animals from the lethal effects of large doses of histamine, which is a key mediator in anaphylactic shock. nih.gov In conscious rats, while it did reduce the inflammatory effects evoked by an anaphylactic reaction, it was found to be less potent in this regard compared to its effect on direct intradermal histamine challenges. nih.gov It was also noted that this compound has a poor ability to inhibit the release of histamine from rat peritoneal mast cells, indicating its primary mechanism is receptor blockade rather than stabilization of mast cells. nih.gov

Table 3: Efficacy of this compound in Anaphylactic Reaction Models

Animal Model Key Findings Reference
Conscious Guinea Pigs Protected against the lethal effect of large doses of histamine. nih.gov

Preclinical Safety Pharmacology Assessments

Preclinical safety assessments of this compound have investigated its potential central nervous system effects. In these studies, large oral doses of this compound did not lead to a reduction in spontaneous locomotor activity in mice. nih.gov Similarly, in conscious rats, the administration of this compound did not produce any overt symptoms of behavioral depression. nih.gov These findings suggest that this compound is a potent and selective histamine H1-receptor antagonist that does not appear to cause central depression in animals. nih.gov

Information from available research on comprehensive general toxicity screening for this compound is limited. The primary data points relate to acute toxicity observations within the scope of efficacy studies. For instance, its ability to protect conscious guinea pigs from the lethal effects of high doses of histamine suggests a margin of safety in acute exposure scenarios. nih.gov However, detailed studies on single-dose toxicity, repeated-dose toxicity, genotoxicity, or carcinogenicity are not extensively covered in the provided research. Standard preclinical toxicity testing typically involves a battery of tests to identify potential target organs for toxicity and to determine a no-observed-adverse-effect level (NOAEL). nih.gov

Clinical Research and Therapeutic Potential

Clinical Study Design and Methodologies

The primary clinical evidence for Tazifylline's effects comes from a study designed to rigorously assess its impact on histamine-induced bronchoconstriction in atopic asthmatics. nih.gov The methodologies employed in this trial were selected to ensure the reliability and validity of the results.

Randomized Controlled Trials

The investigation into this compound was structured as a randomized controlled trial (RCT). nih.gov This design is considered the gold standard in clinical research as it minimizes selection bias by randomly assigning participants to different treatment groups. In the case of the this compound study, participants were randomly allocated to sequences of treatment with this compound and a placebo. nih.gov

Crossover Study Designs

A crossover study design was utilized, where each participant served as their own control. nih.gov Specifically, the trial followed a randomized crossover format. nih.gov This approach is advantageous in that it reduces the influence of inter-patient variability, thereby increasing the statistical power of the study with a smaller number of subjects. nih.gov The study involved a 7-day treatment period with this compound, followed by a 7-day treatment period with a placebo, with the order of treatments being randomized. nih.gov A washout period was implemented between the treatment phases to ensure that the effects of the first treatment did not carry over and influence the results of the second. nih.gov The effects of this compound were observed to have disappeared within 7 days of discontinuing the treatment, validating the washout period's effectiveness. nih.gov

Double-Blind Protocols

While the available abstract of the primary study on this compound does not explicitly state that it was double-blind, this is a common feature of robust clinical trials to prevent bias in both the investigators and the participants. In a double-blind protocol, neither the researchers administering the treatment nor the patients know who is receiving the active drug and who is receiving the placebo.

Placebo-Controlled Evaluations

The efficacy of this compound was evaluated against a placebo. nih.gov This is a critical component of clinical trial design, as it allows researchers to distinguish the pharmacological effects of the drug from the psychological effects of receiving a treatment (the placebo effect) and the natural course of the condition. The comparison of outcomes between the this compound and placebo groups provided a clear measure of the drug's specific impact. nih.gov

Patient Cohort Selection and Characterization

The study enrolled a specific and well-defined patient cohort. The participants were 11 male seasonal atopic asthmatics. nih.gov The age range of the subjects included adolescents and adults. nih.gov This homogeneity in the patient population helps to ensure that the observed effects are more likely attributable to the treatment rather than to confounding variables related to patient characteristics.

Efficacy in Human Allergic Conditions

The primary clinical study on this compound focused on its efficacy in reducing histamine-induced bronchoconstriction in atopic asthmatics. nih.gov The findings from this research provide the main body of evidence for its therapeutic potential in this allergic condition.

The study demonstrated that after a 7-day treatment period, this compound led to a statistically significant reduction in the percentage decrease of peak flow rates following a standardized histamine (B1213489) inhalation challenge, when compared to the placebo (p = 0.03). nih.gov This indicates a protective effect of this compound against bronchoconstriction triggered by histamine, a key mediator in allergic reactions. nih.gov

A key criterion for "protection" was defined as a 50% decrease in bronchial reactivity. nih.gov Based on this, seven of the eleven subjects were considered "protected" by this compound, whereas none of the subjects showed protection with the placebo alone (p = 0.03). nih.gov This further underscores the specific and significant efficacy of this compound in this patient population. nih.gov

The following table summarizes the key efficacy findings from the clinical trial on this compound:

Efficacy ParameterThis compoundPlacebop-value
Mean % Reduction in Peak Flow Rates Significantly lower than placeboHigher than this compound0.03
Number of "Protected" Subjects 7 out of 110 out of 110.03
Data from a study in atopic asthmatics. nih.gov

Management of Atopic Asthma

Clinical research has explored the role of this compound in managing atopic asthma. A study involving 11 male patients with seasonal atopic asthma investigated the effects of this compound on bronchial reactivity. nih.gov In this randomized, crossover study, participants were treated with 10 mg of this compound twice daily for seven days, and the outcomes were compared to a seven-day placebo period. The research indicated that this compound offered a protective effect against challenges that typically induce asthmatic responses. nih.gov Specifically, when assessing a 50% decrease in bronchial reactivity as a measure of "protection," it was found that seven of the subjects were protected by this compound, whereas none were protected by the placebo, a statistically significant difference. nih.gov These effects were observed to diminish within seven days after the cessation of treatment. nih.gov

Reduction of Histamine-Induced Bronchoconstriction

The efficacy of this compound in mitigating histamine-induced bronchoconstriction has been demonstrated in a clinical setting. In the aforementioned study of 11 male atopic asthmatics, the percentage reductions in peak flow rates following a standardized number of histamine inhalations were compared after a week of treatment with this compound versus a week of placebo. nih.gov The results showed that after treatment with this compound, the mean percentage reductions in peak flow rates were significantly lower than after the placebo period (p = 0.03). nih.gov This indicates that this compound has a notable effect in reducing the bronchial constrictor response to histamine in these patients. nih.gov

Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction
ParameterThis compound TreatmentPlacebo TreatmentSignificance
Mean % Reduction in Peak Flow RatesSignificantly LowerHigherp = 0.03
Number of "Protected" Subjects (≥50% decrease in bronchial reactivity)7 out of 110 out of 11p = 0.03

Anti-Allergic Activity in Atopic and Non-Atopic Subjects

Based on the available clinical research, there is limited information specifically investigating the broader anti-allergic activity of this compound beyond its effects on histamine-induced bronchoconstriction in atopic asthmatics.

There is no available clinical research data from the conducted searches regarding the effect of this compound on the inhibition of cutaneous wheal and flare reactions.

The conducted searches did not yield clinical studies that have evaluated different dosages of this compound; therefore, a dose-response relationship for its clinical efficacy has not been established in the available literature. The single clinical trial identified used a fixed dose of 10 mg twice daily. nih.gov

Clinical Safety and Tolerability Profile

Information regarding the comprehensive clinical safety and tolerability profile of this compound is not extensively available in the reviewed scientific literature.

Assessment of Central Nervous System Effects in Humans

Based on the conducted searches, there are no clinical studies available that specifically assess the central nervous system effects of this compound in humans.

Comparison of Adverse Event Rates with Other Antihistamines

The development of second-generation H1 receptor antagonists was driven by the need to minimize or eliminate the sedative and anticholinergic side effects commonly associated with first-generation antihistamines. nih.gov While comprehensive, direct comparative studies detailing the adverse event rates of this compound against a wide spectrum of other antihistamines are limited in publicly available literature, general comparisons can be drawn based on the known profiles of different antihistamine classes.

First-generation antihistamines are known for their propensity to cause sedation, cognitive impairment, and anticholinergic effects such as dry mouth, blurred vision, and difficulty with urination. clevelandclinic.orgnih.gov This is largely because they can cross the blood-brain barrier. nih.govrxlist.com In contrast, second-generation antihistamines are designed to be more selective for peripheral H1 receptors and to have limited penetration of the central nervous system, resulting in a significantly lower incidence of such side effects. nih.govrxlist.comucalgary.ca

Clinical research has established that second-generation antihistamines like loratadine (B1675096), cetirizine (B192768), and fexofenadine (B15129) are generally well-tolerated. nih.gov For instance, fexofenadine is noted for being non-sedating even at high doses. nih.gov Cetirizine, while effective, has been shown in some studies to have a higher potential for causing drowsiness compared to other second-generation agents like loratadine, though still to a much lesser degree than first-generation drugs. nih.govnih.gov

A meta-analysis of performance-impairment trials indicated that while second-generation antihistamines as a class have a mild sedating effect compared to placebo, the effect is modest and varies between individual drugs. researchgate.net For example, one review highlighted the Proportional Impairment Ratio (PIR), an index of sedation, where fexofenadine had a PIR of 0.00, cetirizine 0.25, and the first-generation hydroxyzine (B1673990) a PIR of 2.43. researchgate.net Another study using risk-benefit ratios for sedative effects also found fexofenadine and ebastine (B1671034) to be virtually free of sedative effects, while cetirizine and loratadine had low ratios of impairment. nih.gov

Anticholinergic effects are also a key differentiator. A study comparing the anticholinergic activities of ten different antihistamines found that second-generation antihistamines like cetirizine and fexofenadine were inactive in functional models of cholinergic response, whereas first-generation drugs and even some second-generation ones like desloratadine (B1670295) and loratadine showed some level of anticholinergic activity. nih.govresearchgate.net

While specific data for this compound is scarce, one study from 1989 on its use in atopic asthmatics did not detail specific adverse event rates in comparison to other antihistamines but did note its classification as a histamine H1 antagonist. nih.gov Generally, newer second-generation antihistamines are associated with a favorable safety profile, with side effects like headache, cough, and gastrointestinal discomfort being among the more commonly reported, though still infrequent, adverse events. clevelandclinic.orgrxlist.com

The following table provides a general comparison of the incidence of common adverse events for several first and second-generation antihistamines, based on available clinical data. It is important to note the absence of specific comparative data for this compound.

Interactive Data Table: Comparison of Adverse Event Rates for Selected Antihistamines

Antihistamine ClassCompoundSedation/SomnolenceAnticholinergic Effects (e.g., Dry Mouth)Other Common Adverse Events
First-Generation DiphenhydramineHighHighDizziness, impaired coordination, low blood pressure clevelandclinic.org
HydroxyzineHighModerateHeadache, fatigue researchgate.netmedicaljournals.se
ChlorpheniramineModerate to HighModerateDizziness, blurred vision clevelandclinic.orgnih.gov
Second-Generation CetirizineLow to Moderate (more sedating than other 2nd-gens) ucalgary.canih.govNegligible nih.govresearchgate.netHeadache, fatigue ucalgary.ca
LoratadineLow nih.govLow nih.govresearchgate.netHeadache, fatigue ucalgary.ca
FexofenadineVery Low/Non-sedating nih.govNegligible nih.govresearchgate.netHeadache, cough, nausea clevelandclinic.orgucalgary.ca
DesloratadineLowLow nih.govDry mouth, fatigue, headache ucalgary.ca
BilastineLow (reported as a common adverse event) dovepress.comNegligibleHeadache, dizziness nih.gov
This compound Data Not Available Data Not Available Data Not Available

Structure Activity Relationship Sar Studies of Tazifylline

Identification of Key Structural Moieties for H1-Antagonism

The antihistaminic activity of tazifylline is attributed to several key structural features. The general structure of H1-antagonists includes a diaryl substitution, a connecting atom (like oxygen, carbon, or nitrogen), an alkyl chain, and a terminal tertiary amine group. ramauniversity.ac.inyoutube.comslideshare.net In this compound, these essential components are represented by the xanthine (B1682287) nucleus and the phenyl group of the phenylthiopropyl moiety, the nitrogen and carbon atoms of the piperazine (B1678402) ring and propyl chain, and the tertiary amine within the piperazine ring, respectively.

Pharmacophore modeling of N1-alkylxanthine derivatives has shown that the xanthine ring system can fit into a pharmacophore model for H1-antagonists, with specific features like hydrogen bond acceptors and hydrophobic regions being crucial for binding. ramauniversity.ac.in The nitrogen atoms of the xanthine core and the carbonyl groups can participate in hydrogen bonding, a key interaction at the H1-receptor.

Role of Diaryl Substitution in Receptor Affinity and Selectivity

The presence of two aryl groups is a critical requirement for significant H1-receptor affinity in both first and second-generation antihistamines. ramauniversity.ac.inpharmacy180.com For optimal activity, these aryl rings should be able to adopt a non-coplanar conformation. In this compound, one of these aryl systems is the substituted xanthine ring, and the other is the phenyl ring of the 3-(phenylthio)propyl group.

The nature and substitution of these aryl rings significantly influence the potency of the antagonist. ramauniversity.ac.in While specific SAR studies on the diaryl substitution of this compound are not extensively documented, research on other piperazine-based H1-antagonists demonstrates the importance of this feature. For instance, substitution on the phenyl rings can modulate activity. nih.gov The diarylmethyl group, common in many H1-antagonists, contributes to the high affinity for the H1-receptor. nih.gov

Influence of Piperazine Derivative Moiety on Pharmacological Profile

The piperazine ring is a common moiety in many H1-antagonists and other centrally active drugs. nih.govnih.gov In this compound, the piperazine ring serves as a linker between the hydroxypropyl-xanthine moiety and the phenylthiopropyl group. The basic nitrogen atom within the piperazine ring is crucial for the interaction with the H1-receptor, typically forming an ionic bond with an aspartate residue in the receptor binding site. acs.org

The substitution on the nitrogen atoms of the piperazine ring significantly impacts the pharmacological profile. In a study of piperazine and piperidine (B6355638) derivatives, substitution of a xanthinyl moiety on the piperazine ring led to potent H1-antihistamine activity without undesirable antidopaminergic effects. nih.gov The length and nature of the alkyl chain connecting the piperazine to the other parts of the molecule also play a role. Studies on other H1-antagonists have shown that an ethylene (B1197577) chain is often optimal, and branching can decrease activity. pharmacy180.com In this compound, a three-carbon propyl chain connects the piperazine to the phenylthio group.

Table 1: Receptor Binding Profile of this compound

ReceptorAffinity (Ki in nM)
Histamine (B1213489) H1High Affinity
Histamine H2Low Affinity
Alpha-adrenoceptorsLow Affinity
Beta-adrenoceptorsLow Affinity
5-Hydroxytryptamine ReceptorsLow Affinity
Muscarinic ReceptorsLow Affinity
This table summarizes the selectivity of this compound for the H1-receptor over other receptor types, indicating a favorable pharmacological profile with a reduced likelihood of off-target side effects. acs.orgnih.gov

Stereochemical Considerations in H1-Receptor Activity

This compound possesses a chiral center at the 2-hydroxypropyl group connecting the xanthine and piperazine moieties. Chirality is a critical factor in the activity of many H1-receptor antagonists, as the receptor binding site is stereoselective. ramauniversity.ac.in For many chiral antihistamines, one enantiomer exhibits significantly higher activity than the other.

Synthesis and Stereochemical Analysis of Tazifylline

Synthetic Methodologies for Tazifylline

A plausible synthetic route for this compound, with the systematic name 3,7-dihydro-7-(2-hydroxy-3-(4-(3-(phenylthio)propyl)-1-piperazinyl)propyl)-1,3-dimethyl-1H-purine-2,6-dione, would involve the reaction of theophylline (B1681296) with a suitable electrophilic side chain. nih.gov This process is analogous to the synthesis of other theophylline derivatives like Doxofylline (B1670904). google.comgoogle.com

The synthesis could be conceptualized in the following key steps:

Preparation of the side chain : The complex side chain, 1-(2-hydroxy-3-chloropropyl)-4-(3-(phenylthio)propyl)piperazine, would likely be synthesized first. This multi-step process would involve creating the phenylthiopropyl piperazine (B1678402) moiety and then reacting it with an epoxide-containing electrophile like epichlorohydrin.

Alkylation of theophylline : Theophylline would then be reacted with the prepared chlorinated side chain. This reaction is typically carried out in a polar solvent in the presence of a base to deprotonate the theophylline, enhancing its nucleophilicity. researchgate.net

The synthesis of structurally related compounds often employs starting materials as outlined in the table below.

Starting MaterialRole in Synthesis
TheophyllineThe core purine (B94841) scaffold.
EpichlorohydrinA common reagent for introducing a 2-hydroxypropyl linker.
PhenylthiopropanolA precursor for the phenylthiopropyl side chain.
PiperazineA key component of the heterocyclic side chain.

Approaches to Stereoselective Synthesis

Given that this compound is a racemic compound, achieving a stereoselective synthesis, where one enantiomer is preferentially formed, is a significant objective in pharmaceutical chemistry. nih.govwikipedia.org This approach is generally more efficient than separating enantiomers from a racemic mixture. wikipedia.org General strategies for stereoselective synthesis that could be applied to this compound include:

Use of a Chiral Pool Starting Material : The synthesis could commence from a readily available and enantiomerically pure starting material that contains one or more of the required stereocenters.

Application of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed.

Chiral Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the catalyst is needed.

For a molecule like this compound, a stereoselective approach might focus on the epoxidation step or the subsequent ring-opening of the epoxide with piperazine, using a chiral catalyst to control the stereochemistry at the hydroxyl-bearing carbon.

Chiral Separation Techniques for Enantiomers

The separation of enantiomers from a racemic mixture, known as chiral resolution, is essential for evaluating the individual pharmacological and toxicological properties of each enantiomer. rsc.org Chromatographic methods are the most powerful and widely used techniques for this purpose. ijrpr.comnumberanalytics.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers in the pharmaceutical industry. ijrpr.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For the separation of this compound enantiomers, a normal-phase chiral HPLC method would likely be developed. researchgate.net The selection of the CSP is crucial and is often determined through a screening process with various types of chiral columns.

Commonly Used Chiral Stationary Phases for HPLC:

Chiral Stationary Phase TypeTypical Application
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Broad applicability for a wide range of chiral compounds. ijrpr.com
Pirkle-type (e.g., based on amino acids)Effective for compounds with π-acidic or π-basic aromatic rings.
Protein-based (e.g., ovomucoid, cellulase)Useful for separating chiral drugs.
Cyclodextrin-basedEffective for separating molecules that can fit into the cyclodextrin (B1172386) cavity. ijrpr.com

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. numberanalytics.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.gov

The addition of a small amount of a polar organic modifier, such as methanol (B129727) or ethanol, is usually necessary to elute polar compounds like this compound from the chiral stationary phase. youtube.com SFC is compatible with a wide range of CSPs used in HPLC.

Advantages of SFC for Chiral Separations:

FeatureAdvantage
Faster SeparationsThe low viscosity of the mobile phase allows for higher flow rates. youtube.com
Reduced Solvent ConsumptionPrimarily uses CO2, reducing the need for large volumes of organic solvents.
Lower CostCO2 is inexpensive and readily available.
Environmentally FriendlyCO2 is non-toxic and can be recycled.

The development of a chiral SFC method for this compound would involve screening different CSPs and optimizing the mobile phase composition (the type and percentage of the modifier) to achieve baseline separation of the enantiomers.

Drug Metabolism and Pharmacokinetics Dmpk of Tazifylline

Absorption and Distribution Profiles

Based on single-dose data in healthy volunteers, tazifylline is rapidly absorbed following oral administration. nih.gov The time to reach maximum plasma concentration (tmax) is short, with a median value of 0.6 hours, indicating a quick onset of absorption from the gastrointestinal tract. nih.gov While specific details on the volume of distribution for this compound are not extensively documented, methylxanthines, in general, are known to distribute to all body compartments. drugbank.com

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound primarily occurs in the liver, a common characteristic for xanthine (B1682287) derivatives. clinpgx.orgnih.gov The metabolic process converts the parent drug into more polar and water-soluble metabolites that can be more easily eliminated from the body. msdmanuals.comtaylorandfrancis.com

The liver is the principal site for the metabolism of xanthine compounds. taylorandfrancis.comutsouthwestern.edu For the related compound theophylline (B1681296), approximately 90% is metabolized in the liver, primarily through oxidation and N-demethylation pathways. clinpgx.org Key enzymes from the cytochrome P450 (CYP) family, such as CYP1A2 and CYP2E1, are responsible for these transformations. clinpgx.org Specifically, CYP1A2 facilitates the N-demethylation of theophylline, while both CYP1A2 and CYP2E1 can be involved in its 8-hydroxylation. clinpgx.org

Studies on doxofylline (B1670904), another similar molecule, have identified several metabolites produced by the liver. researchgate.net The metabolism is initiated by a CYP-mediated oxidation of the 1,3-dioxolane (B20135) ring, leading to the formation of theophylline acetaldehyde (B116499) (M1). researchgate.netnih.gov This primary metabolite is then further converted into end products such as theophylline-7-acetic acid (M2) and etophylline (M4) by non-CYP dismutases found in the cytosol. researchgate.net This multi-step process highlights the complex role of the liver in metabolizing these types of compounds. researchgate.net In patients with liver cirrhosis, the clearance of theophylline is significantly reduced and its half-life is prolonged, underscoring the liver's critical role in its elimination. nih.govnih.gov

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's fate in the body. researchgate.netnih.gov These tests measure the susceptibility of a compound to biotransformation and are used to estimate its intrinsic clearance and subsequent in vivo half-life. nih.gov

Commonly used in vitro systems include:

Liver Microsomes : These preparations of the endoplasmic reticulum from liver cells contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 enzymes. utsouthwestern.eduresearchgate.net They are used to assess oxidative and reductive metabolism. utsouthwestern.edu

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. utsouthwestern.edu It can be used to evaluate both Phase I and some Phase II (conjugation) reactions. utsouthwestern.edu

Hepatocytes : Intact liver cells are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, allowing for the assessment of both Phase I and Phase II metabolism in a more physiologically relevant environment. utsouthwestern.eduresearchgate.net

The stability of a compound is typically expressed as its in vitro half-life (t½), the time required for 50% of the parent compound to be metabolized. researchgate.net This value, along with the intrinsic clearance (CLint), helps in predicting the in vivo pharmacokinetic behavior of the drug candidate. nih.govresearchgate.net

Excretion Routes and Clearance Mechanisms

Drug elimination from the body occurs through the irreversible processes of excretion and biotransformation. mhmedical.com The primary organs responsible for drug excretion are the kidneys and the liver. msdmanuals.comnews-medical.net

Renal excretion is the main route for eliminating water-soluble drugs and metabolites. msdmanuals.comnews-medical.net The process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. pharmacylibrary.com Polar compounds, which include most drug metabolites, are less likely to be reabsorbed and are therefore efficiently excreted in the urine. news-medical.net

Biliary excretion is another significant pathway, particularly for compounds with a molecular weight greater than 300 g/mol that possess both polar and lipophilic groups. msdmanuals.com These drugs are actively secreted from the liver into the bile and then eliminated via the feces. msdmanuals.comnews-medical.net Some drugs may undergo enterohepatic recirculation, where they are reabsorbed from the intestine after being excreted in the bile. msdmanuals.com

Clearance is a pharmacokinetic parameter that describes the volume of plasma cleared of a drug per unit of time. mhmedical.com It is a constant for drugs that follow first-order elimination kinetics and encompasses all elimination routes. mhmedical.com

Multiple-Dose Pharmacokinetics in Healthy Volunteers

A study investigating the pharmacokinetics of this compound after repeated administration to healthy volunteers revealed important characteristics about its elimination and accumulation. nih.gov While single-dose data suggested a very short elimination half-life (t½) of approximately 1.0 hour, plasma concentrations measured during a multiple-dose regimen (10 mg twice daily for 8 days) showed moderate accumulation of the drug. nih.gov

This accumulation pattern was best described by a two-compartment model. nih.gov The analysis of the multiple-dose data yielded a terminal half-life of 15.6 ± 7.6 hours, which is consistent with a twice-daily dosing schedule. nih.gov This longer terminal half-life observed after multiple doses, compared to the apparent half-life after a single dose, suggests a more complex distribution and elimination pattern than initially perceived. nih.gov

Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValue (Single Dose)Value (Multiple Dose)Reference
Median tmax0.6 hNot Reported nih.gov
Apparent t1/21.0 ± 0.2 hNot Applicable nih.gov
Terminal t1/2Not Applicable15.6 ± 7.6 h nih.gov

Analytical Methodologies for Tazifylline Research

Validation Parameters for Analytical Methods

The validation of an analytical method is crucial to ensure that the data generated is reliable and reproducible. This process involves a series of experiments to verify that the performance characteristics of the method meet the requirements for its intended application. The key parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govfda.gov

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by a method to the true value. pharmahealthsciences.netresearchgate.net It is often assessed using recovery studies by adding a known amount of the analyte to a sample and measuring the recovery. pharmahealthsciences.netresearchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmahealthsciences.netresearchgate.net It is typically expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. pharmahealthsciences.netijrpr.com This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient of the regression line. pharmahealthsciences.net

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijpsjournal.com

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.comnih.gov

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.comnih.gov These limits are crucial for the analysis of impurities and trace amounts of substances. ijrpr.com

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Tazifylline

This compound is classified as an investigational drug, indicating it is in the early stages of pharmaceutical research. ncats.io Publicly accessible information primarily identifies its chemical structure and its designated target. The compound is known to target the human Histamine (B1213489) H1 receptor (HRH1), which is encoded by the HRH1 gene. ncats.io This suggests a potential role in modulating allergic and inflammatory responses mediated by histamine.

The chemical formula for this compound is CN1C2=C(N(CC(O)CN3CCN(CCCSC4=CC=CC=C4)CC3)C=N2)C(=O)N(C)C1=O. ncats.io Beyond this fundamental data, comprehensive studies detailing its synthesis, pharmacological profile, and preclinical findings are not widely available in the public domain. Its status as "investigational" implies that research is likely ongoing within private pharmaceutical or academic laboratories.

Identification of Unexplored Therapeutic Applications

Given that this compound targets the Histamine H1 receptor, its primary area of therapeutic exploration would logically be in conditions where this receptor plays a key pathological role. These could include allergic rhinitis, urticaria, and other hypersensitivity reactions. However, without published preclinical or clinical data, any specific therapeutic applications for this compound remain purely speculative.

The exploration of xanthine (B1682287) derivatives, a broader class to which compounds with similar structural motifs belong, has traditionally focused on respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govwikipedia.org This is due to their bronchodilator and anti-inflammatory properties. nih.govnih.gov Whether this compound shares these characteristics is unknown.

Advancements in Mechanistic Understanding

The identified mechanism of action for this compound is its activity at the Histamine H1 receptor. ncats.io Histamine H1 receptor antagonists typically function by competitively blocking the binding of histamine, thereby preventing the downstream signaling cascades that lead to allergic and inflammatory symptoms.

In the broader family of xanthines, such as theophylline (B1681296) and doxofylline (B1670904), the mechanisms of action are more diverse and include inhibition of phosphodiesterase (PDE) enzymes and interaction with adenosine (B11128) receptors. nih.govdrugbank.compatsnap.com For instance, theophylline's effects are mediated through non-selective PDE inhibition and antagonism of adenosine receptors, while doxofylline shows a better safety profile potentially due to its reduced affinity for adenosine receptors. wikipedia.orgnih.govdrugbank.com It is currently unknown if this compound possesses similar PDE-inhibitory or other secondary mechanistic actions in addition to its documented HRH1 antagonism.

Development of Novel this compound Analogues and Derivatives

There is no publicly available information on the development of analogues or derivatives specifically from this compound. The development of novel analogues is a common strategy in medicinal chemistry to optimize the efficacy, selectivity, and pharmacokinetic properties of a lead compound. Research into derivatives of other xanthines, like acefylline, has led to the synthesis of new compounds with potential applications in areas such as oncology. nih.gov

Potential for Combination Therapies and Optimized Regimens

Discussions surrounding combination therapies are premature without established monotherapy efficacy and safety data for this compound. In related therapeutic areas, such as COPD and advanced non-small cell lung cancer (NSCLC), combination therapies are a cornerstone of treatment. nih.govpsu.edu For instance, in COPD, combining long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and inhaled corticosteroids (ICS) can provide synergistic benefits. nih.gov In oncology, combining targeted therapies with conventional chemotherapy or other targeted agents is a rapidly evolving field. psu.edunih.gov Should this compound ever progress to clinical use, its potential role in combination regimens would depend entirely on its confirmed mechanism of action, efficacy, and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Tazifylline in laboratory settings?

  • Methodological Answer : Synthesis should follow protocols for purine derivatives, with careful attention to the molecular formula C₂₃H₃₂N₆O₃S·2ClH and stereochemistry. Characterization requires HPLC (>98% purity validation), NMR for structural confirmation, and mass spectrometry for molecular weight verification. Safety protocols must align with handling hazardous chemicals, including proper ventilation and PPE .

Q. How can researchers validate this compound’s primary pharmacological targets given conflicting literature reports?

  • Methodological Answer : Conduct competitive receptor-binding assays (e.g., histamine H1 receptor antagonism assays) and functional assays (e.g., bronchodilation in isolated tracheal rings). Cross-validate findings using knockout models or selective receptor blockers to resolve discrepancies between bronchodilator and antihistamine activities .

Q. What safety protocols are critical when handling this compound in preclinical studies?

  • Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods for powder handling, avoid skin/eye contact (flush with water immediately if exposed), and dispose of waste via approved chemical disposal programs. Safety Data Sheets (SDS) should be accessible, emphasizing first-aid measures for inhalation/ingestion .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in this compound’s mechanism of action across studies?

  • Methodological Answer : Employ a multi-modal approach:

Comparative dose-response studies to differentiate receptor affinity at varying concentrations.

Transcriptomic profiling to identify downstream signaling pathways (e.g., cAMP modulation for bronchodilation vs. NF-κB for antihistamine effects).

Cross-species validation to assess translational relevance .

Q. What strategies optimize this compound’s stability and bioavailability in in vivo models?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance aqueous solubility.
  • Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS and compare with histamine receptor occupancy rates.
  • Metabolite identification : Use hepatic microsome assays to predict metabolic pathways .

Q. How can researchers ensure reproducibility in this compound experiments amid variability in reported bioactivity data?

  • Methodological Answer :

  • Standardized protocols : Adopt Beilstein Journal guidelines for experimental documentation, including raw data deposition in repositories.
  • Blinded analysis : Use third-party labs for independent validation of receptor-binding assays.
  • Negative controls : Include known H1 receptor antagonists (e.g., Acrivastine) to benchmark activity .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example:

  • Population : Murine asthma models.
  • Intervention : this compound vs. standard bronchodilators.
  • Outcome : Airway resistance metrics via plethysmography .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer : Use meta-analysis tools (e.g., RevMan) to aggregate datasets, followed by heterogeneity testing (I² statistic). For in-house data, apply Bayesian hierarchical models to account for inter-lab variability .

Q. How should researchers document this compound’s experimental parameters to meet journal requirements?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Main text : Summarize synthesis, purity, and key assays.
  • Supplementary files : Provide raw NMR spectra, HPLC chromatograms, and detailed assay conditions (e.g., buffer pH, incubation times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazifylline
Reactant of Route 2
Reactant of Route 2
Tazifylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.